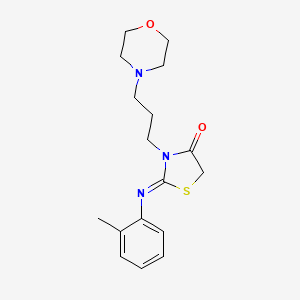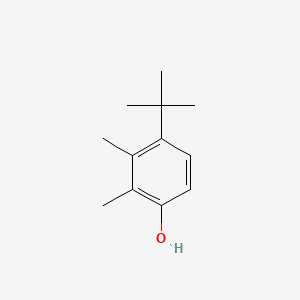
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- is an organic compound belonging to the class of phenols. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon ring, with additional substituents including a tert-butyl group and two methyl groups. This compound is known for its significant bioactive properties and is utilized in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- typically involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl group is introduced to the phenol ring. The methyl groups can be introduced through subsequent methylation reactions using methyl iodide (CH3I) and a strong base like sodium hydride (NaH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and minimize by-products. Purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of quinones or phenolic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenols or other substituted aromatic compounds.
Applications De Recherche Scientifique
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Mécanisme D'action
The bioactive effects of Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- are primarily attributed to its ability to interact with cellular components. It can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential enzymatic processes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-: Known for its antimicrobial properties and used in similar applications.
Phenol, 4-(1,1-dimethylethyl)-: Another tert-butyl substituted phenol with comparable chemical properties.
Uniqueness
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of tert-butyl and methyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
36812-13-2 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-tert-butyl-2,3-dimethylphenol |
InChI |
InChI=1S/C12H18O/c1-8-9(2)11(13)7-6-10(8)12(3,4)5/h6-7,13H,1-5H3 |
Clé InChI |
OXPSEZLCVXHNQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
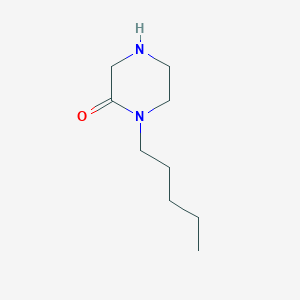
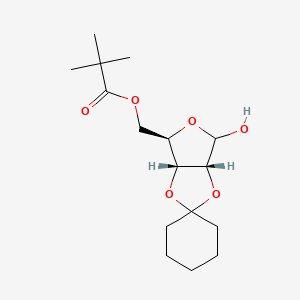
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
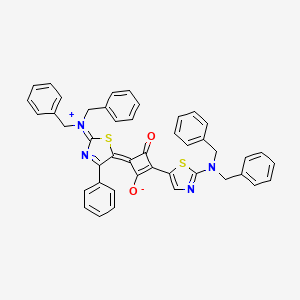

![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
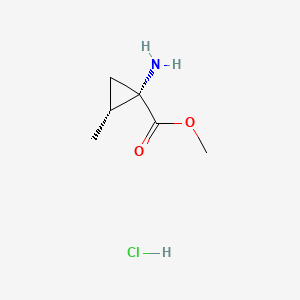
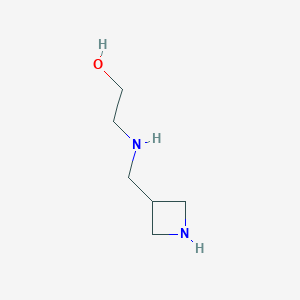
![5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane](/img/structure/B13811811.png)
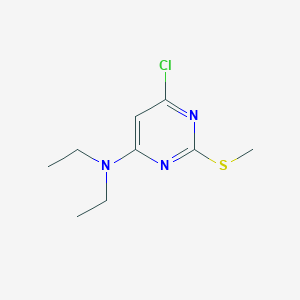
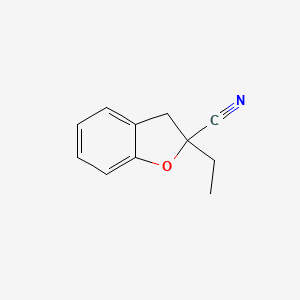
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
